2-(4-iodo-1H-pyrazol-1-yl)acetimidamide
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Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of an iodine atom attached to the pyrazole ring, which imparts unique chemical properties to the compound. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodopyrazole with chloroacetimidamide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(4-azido-1H-pyrazol-1-yl)acetimidamide .
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent against various diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. The iodine atom in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)acetimidamide
- 2-(4-chloro-1H-pyrazol-1-yl)acetimidamide
- 2-(4-fluoro-1H-pyrazol-1-yl)acetimidamide
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and selectivity towards specific targets .
Properties
Molecular Formula |
C5H7IN4 |
---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C5H7IN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8) |
InChI Key |
AJNVMYXLOULSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)I |
Origin of Product |
United States |
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